3a,6,6-trimethyl-3a,6,7,8a-tetrahydrofuro[2,3-b][1]benzofuran-2,4(3H,5H)-dione
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Overview
Description
3a,6,6-trimethyl-3a,6,7,8a-tetrahydrofuro2,3-bbenzofuran-2,4(3H,5H)-dione is a complex organic compound with a unique structure that includes a fused furan and benzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,6,6-trimethyl-3a,6,7,8a-tetrahydrofuro2,3-bbenzofuran-2,4(3H,5H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The choice of solvents, catalysts, and purification methods are critical factors in the industrial synthesis to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3a,6,6-trimethyl-3a,6,7,8a-tetrahydrofuro2,3-bbenzofuran-2,4(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the furan and benzofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3a,6,6-trimethyl-3a,6,7,8a-tetrahydrofuro2,3-bbenzofuran-2,4(3H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is investigated for its use in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3a,6,6-trimethyl-3a,6,7,8a-tetrahydrofuro2,3-bbenzofuran-2,4(3H,5H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,4,6-Trimethyl-1,2,3,3a,4,7,8,8a-octahydro-4,7-ethanoazulene: This compound has a similar fused ring structure but differs in its functional groups and overall reactivity.
3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid: Another structurally related compound with distinct chemical properties and applications.
Uniqueness
3a,6,6-trimethyl-3a,6,7,8a-tetrahydrofuro2,3-bbenzofuran-2,4(3H,5H)-dione is unique due to its specific ring system and functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
6,6,8b-trimethyl-1,3a,5,7-tetrahydrofuro[2,3-b][1]benzofuran-2,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-12(2)4-7(14)10-8(5-12)16-11-13(10,3)6-9(15)17-11/h11H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOSCSLQBMCJNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3(CC(=O)OC3O2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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